molecular formula C18H28BNO2 B12974757 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)pyrrolidine

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)pyrrolidine

Cat. No.: B12974757
M. Wt: 301.2 g/mol
InChI Key: GERNXZYSQGDUHJ-UHFFFAOYSA-N
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Description

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a phenethyl group, which is further substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)pyrrolidine typically involves multiple steps. One common method starts with the preparation of the boronic ester intermediate, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylamine. This intermediate is then reacted with pyrrolidine under suitable conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while reduction can produce alcohols or other reduced forms .

Mechanism of Action

The mechanism by which 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)pyrrolidine exerts its effects involves the formation of carbon-carbon bonds through cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst. This process involves the formation of a palladium complex, which facilitates the transfer of the boronic ester group to the electrophile, resulting in the formation of the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)pyrrolidine is unique due to the presence of both a pyrrolidine ring and a boronic ester group. This combination allows for versatile reactivity and the ability to participate in a wide range of chemical reactions, making it a valuable compound in organic synthesis and various scientific applications .

Properties

Molecular Formula

C18H28BNO2

Molecular Weight

301.2 g/mol

IUPAC Name

1-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]pyrrolidine

InChI

InChI=1S/C18H28BNO2/c1-17(2)18(3,4)22-19(21-17)16-9-7-15(8-10-16)11-14-20-12-5-6-13-20/h7-10H,5-6,11-14H2,1-4H3

InChI Key

GERNXZYSQGDUHJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCN3CCCC3

Origin of Product

United States

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